molecular formula C27H22FN5OS B2411328 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 946309-06-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2411328
CAS No.: 946309-06-4
M. Wt: 483.57
InChI Key: FXQHYFXWLUISCI-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C27H22FN5OS and its molecular weight is 483.57. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis and Cytotoxicity Studies

Compounds with structures related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone have been synthesized and evaluated for their antituberculosis activity and cytotoxicity. For example, 3-heteroarylthioquinoline derivatives have shown significant in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) with minimal cytotoxic effects against mouse fibroblasts (NIH 3T3) (Chitra et al., 2011). This suggests potential for similar compounds in antituberculosis research.

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural motifs with the compound , have been synthesized and shown significant antioxidant activity. Some derivatives exhibited anticancer activity against human glioblastoma and breast cancer cell lines, highlighting the potential of such compounds in developing new anticancer therapies (Tumosienė et al., 2020).

Photophysics and Theoretical Studies

The photophysical properties of dihydroquinazolinone derivatives have been investigated, demonstrating significant changes in photophysical properties depending on solvent polarity. Such studies are crucial for understanding the behavior of organic compounds in various environments and can inform the development of materials for optical applications (Pannipara et al., 2017).

Efficient Synthesis Methods

Research on efficient synthesis methods for related compounds, such as the NK(1) receptor antagonist Aprepitant, demonstrates the value of novel chemical synthesis pathways. These methods can enhance the production of complex molecules, potentially including this compound, for therapeutic and research purposes (Brands et al., 2003).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FN5OS/c28-19-11-13-20(14-12-19)33-26(22-16-29-23-9-3-2-8-21(22)23)30-31-27(33)35-17-25(34)32-15-5-7-18-6-1-4-10-24(18)32/h1-4,6,8-14,16,29H,5,7,15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQHYFXWLUISCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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